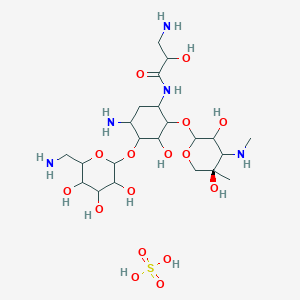![molecular formula C10H18N4O6 B14781543 2-[[1-Carboxy-4-(diaminomethylideneamino)butyl]amino]butanedioic acid](/img/structure/B14781543.png)
2-[[1-Carboxy-4-(diaminomethylideneamino)butyl]amino]butanedioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Argininosuccinic acid is a non-proteinogenic amino acid that plays a crucial role as an intermediate in the urea cycle. It is synthesized from citrulline and aspartic acid and is used as a precursor for arginine in the urea cycle or citrulline-NO cycle . This compound is essential for the detoxification of ammonia in the liver and is involved in the production of nitric oxide, a vital signaling molecule in various physiological processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: Argininosuccinic acid is synthesized in cells from citrulline and aspartic acid through the action of the enzyme argininosuccinate synthetase . The reaction involves the formation of a citrulline-adenylate intermediate, which is then attacked by aspartate to form argininosuccinic acid .
Industrial Production Methods: While specific industrial production methods for argininosuccinic acid are not well-documented, the synthesis typically involves enzymatic reactions similar to those occurring in biological systems. The use of recombinant DNA technology to produce the necessary enzymes in large quantities could be a potential method for industrial-scale production.
Chemical Reactions Analysis
Types of Reactions: Argininosuccinic acid undergoes several types of reactions, including:
Hydrolysis: Catalyzed by the enzyme argininosuccinate lyase, which breaks down argininosuccinic acid into arginine and fumarate.
Oxidation and Reduction:
Common Reagents and Conditions:
Enzymatic Reactions: Argininosuccinate synthetase and argininosuccinate lyase are the primary enzymes involved in its synthesis and breakdown.
Reaction Conditions: Typically occur under physiological conditions (37°C, pH 7.4) in the presence of ATP and other cofactors.
Major Products Formed:
Scientific Research Applications
Argininosuccinic acid has several scientific research applications, including:
Biochemistry: Studying the urea cycle and its disorders, such as argininosuccinic aciduria.
Medicine: Investigating treatments for hyperammonemia and other metabolic disorders.
Pharmacology: Exploring its role in nitric oxide production and potential therapeutic applications.
Industrial Applications: Potential use in the production of arginine and other related compounds.
Mechanism of Action
Argininosuccinic acid exerts its effects primarily through its role in the urea cycle. It is synthesized from citrulline and aspartic acid by argininosuccinate synthetase and then broken down into arginine and fumarate by argininosuccinate lyase . This process is crucial for the detoxification of ammonia in the liver and the production of nitric oxide, which is involved in various physiological processes such as vasodilation and immune response .
Comparison with Similar Compounds
Citrulline: Another intermediate in the urea cycle, synthesized from ornithine and carbamoyl phosphate.
Arginine: The final product of the urea cycle, synthesized from argininosuccinic acid.
Ornithine: A precursor to citrulline in the urea cycle.
Uniqueness: Argininosuccinic acid is unique in its dual role as both a precursor to arginine and a participant in the citrulline-NO cycle. Its ability to efficiently excrete excess nitrogen makes it highly effective in maintaining nitrogen balance in the body .
Properties
Molecular Formula |
C10H18N4O6 |
|---|---|
Molecular Weight |
290.27 g/mol |
IUPAC Name |
2-[[1-carboxy-4-(diaminomethylideneamino)butyl]amino]butanedioic acid |
InChI |
InChI=1S/C10H18N4O6/c11-10(12)13-3-1-2-5(8(17)18)14-6(9(19)20)4-7(15)16/h5-6,14H,1-4H2,(H,15,16)(H,17,18)(H,19,20)(H4,11,12,13) |
InChI Key |
ZAJYCVKCRQCISF-UHFFFAOYSA-N |
Canonical SMILES |
C(CC(C(=O)O)NC(CC(=O)O)C(=O)O)CN=C(N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![2-amino-N-[(3-chlorophenyl)methyl]-3-methylbutanamide](/img/structure/B14781513.png)

![2-[[(8R,10R,14R)-3,12-dihydroxy-4,4,8,10,14-pentamethyl-17-(6-methylhepta-1,5-dien-2-yl)-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B14781523.png)

![tert-butyl N-[5-[3-nitro-4-(oxolan-2-ylmethylamino)phenyl]-1,3,4-thiadiazol-2-yl]carbamate](/img/structure/B14781536.png)

![tert-butyl (3aS,7aR)-1-(aminomethyl)-3,3a,4,6,7,7a-hexahydro-1H-furo[3,4-c]pyridine-5-carboxylate](/img/structure/B14781553.png)
